molecular formula C6H15NOS B8462774 2-Hydroxyethyl 2-amino-2-methylpropyl sulphide

2-Hydroxyethyl 2-amino-2-methylpropyl sulphide

Cat. No. B8462774
M. Wt: 149.26 g/mol
InChI Key: CXTUNXVPTSXEIR-UHFFFAOYSA-N
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Patent
US05120732

Procedure details

234 g of 2-mercaptoethanol are dissolved in 90 ml of dimethoxyethane. 63.3 g of 2,2-dimethylaziridine are added dropwise to this solution and the mixture is stirred at 70° C. for 4 hours and concentrated, and the residue is distilled in a water jet vacuum. B.p.: 141°-142° C. (at 20 mbar); M.p.: 49°-51°;
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
63.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].[CH3:5][C:6]1([CH3:9])[CH2:8][NH:7]1>C(COC)OC>[NH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][S:1][CH2:2][CH2:3][OH:4]

Inputs

Step One
Name
Quantity
234 g
Type
reactant
Smiles
SCCO
Name
Quantity
90 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
63.3 g
Type
reactant
Smiles
CC1(NC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a water jet vacuum

Outcomes

Product
Details
Reaction Time
4 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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